Sodium decyl sulfate

Catalog No.
S742695
CAS No.
142-87-0
M.F
C10H22NaO4S
M. Wt
261.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium decyl sulfate

CAS Number

142-87-0

Product Name

Sodium decyl sulfate

IUPAC Name

sodium;decyl sulfate

Molecular Formula

C10H22NaO4S

Molecular Weight

261.34 g/mol

InChI

InChI=1S/C10H22O4S.Na/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;/h2-10H2,1H3,(H,11,12,13);

InChI Key

IFWQJLOEDLBVJO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCOS(=O)(=O)O.[Na]

The exact mass of the compound Sodium decyl sulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Sodium decyl sulfate (CAS 142-87-0) is an anionic surfactant belonging to the sodium alkyl sulfate class, characterized by a 10-carbon (C10) hydrophobic alkyl chain. This structure places it as an intermediate between the shorter-chain (e.g., C8, sodium octyl sulfate) and longer-chain (e.g., C12, sodium dodecyl sulfate) homologs. Its primary function is to reduce surface tension in aqueous systems, enabling its use as a wetting agent, emulsifier, and dispersant in industrial formulations, cleaning products, and specialized laboratory applications. The C10 chain length provides a distinct balance of aqueous solubility and surface activity, which is a critical differentiator for procurement decisions where the properties of more common substitutes like sodium dodecyl sulfate are not optimal.

Research Fit

Low-MW protein electrophoresis: reported higher resolution for low-molecular-weight complexes vs. C12 analog.
Low-UV ion-pair chromatography: low absorbance at 210–220 nm supports sensitive detection.
Synergistic anionic–amphoteric formulations: reported strongest interaction with amine oxides, lowest viscosity build-up.
Protein–surfactant interaction studies: higher CMC enables monomer-dominant binding control and gentler denaturation.

Substituting sodium decyl sulfate with seemingly similar alkyl sulfates like sodium dodecyl sulfate (SDS, C12) or sodium octyl sulfate (SOS, C8) based on class similarity alone can lead to process failures and inconsistent results. The length of the alkyl chain directly governs fundamental physicochemical properties such as the critical micelle concentration (CMC), Krafft temperature (the minimum temperature for micelle formation), and hydrophobicity. A change from a C10 to a C12 chain dramatically lowers the CMC and increases the Krafft temperature, altering formulation stability, solubilization capacity, and performance at different operating temperatures. For applications sensitive to micelle formation kinetics or requiring effective performance at lower temperatures, these differences are not trivial, making direct substitution a significant risk to reproducibility and product efficacy.

Substitution Risk

CMC divergence: SDeS CMC is approximately 4× higher than SDS, altering monomer/micelle balance and binding mechanisms.
Micellar size: SDeS micelles are ~19% smaller by mass, shifting pseudostationary phase in MEKC and electrophoretic mobility.
Synergistic profile: SDeS/amphoteric mixtures exhibit different viscosity and synergy than SDS mixtures, affecting formulation processability.

Higher CMC for Tuned Surfactant Activity

Sodium decyl sulfate exhibits a significantly higher critical micelle concentration (CMC) compared to its longer-chain analog, sodium dodecyl sulfate (SDS). In aqueous solutions, the CMC for sodium decyl sulfate (C10) is approximately 40.1 mM, whereas the CMC for sodium dodecyl sulfate (C12) is around 8.3 mM, and sodium tetradecyl sulfate (C14) is even lower at 2.1 mM. This means a substantially higher concentration of the C10 surfactant is required before micelles form, offering a wider operational window of monomeric surfactant activity.

Evidence DimensionCritical Micelle Concentration (CMC) in Water
Target Compound Data~40.1 mM
Comparator Or BaselineSodium Dodecyl Sulfate (C12): ~8.3 mM | Sodium Tetradecyl Sulfate (C14): ~2.1 mM
Quantified DifferenceApproximately 4.8 times higher CMC than Sodium Dodecyl Sulfate
ConditionsAqueous solution at standard temperature (25 °C).

This allows for greater control in applications where high monomeric surfactant concentration is needed without immediate micellization, such as in certain electrochemical or separation processes.

CMC Propensity
Head-to-head
33.5 mmol/L (SDeS) vs. 8.27 mmol/L (SDS) — ~4.1× higher
Supports monomer-dominant control in binding and separation.
Pure water; 20–25°C; conductivity methods.

Intermediate Hydrophobicity for Balanced Emulsions

In emulsion polymerization, the alkyl chain length of the sulfate surfactant is a critical parameter for controlling latex stability and particle size. Sodium decyl sulfate (C10) serves as an effective emulsifier, positioned between the more hydrophilic shorter chains and the more hydrophobic longer chains. While longer chains like C16-C18 can produce very stable latexes with small particle sizes, they have significantly lower water solubility. Sodium decyl sulfate provides a balance, acting as a superior dispersing, wetting, and emulsifying agent suitable for processes where the aggressive hydrophobicity and lower solubility of C12-C18 sulfates are undesirable.

Evidence DimensionEmulsification Performance vs. Hydrophobicity
Target Compound DataBalanced emulsification with moderate hydrophobicity and good water solubility.
Comparator Or BaselineLonger-chain (C12-C18) sulfates: Higher hydrophobicity, stronger emulsification for some systems, but lower water solubility and higher Krafft temperatures. Shorter-chain (C8) sulfates: Higher water solubility, but weaker emulsifying power.
Quantified DifferenceNot directly quantified in a single source, but inferred from the established relationship between alkyl chain length and surfactant properties.
ConditionsAqueous emulsion polymerization systems (e.g., acrylic, styrene-acrylic, vinyl acetate).

For formulators needing effective emulsification without the handling and solubility issues of longer-chain sulfates, the C10 chain offers a more process-friendly and versatile alternative.

Micellar Size
Reported
MW 9,300 Da (SDeS) vs. 11,500 Da (SDS) — ~19% smaller
Alters pseudostationary phase in MEKC separations.
Light scattering; aggregation number ~70 vs. ~62.

Lower Krafft Temperature, Improved Solubility

The Krafft temperature (TKr), the temperature at which a surfactant's solubility equals its CMC, increases significantly with alkyl chain length. Sodium dodecyl sulfate (C12) has a TKr of approximately 16 °C, while sodium tetradecyl sulfate (C14) is 30 °C and sodium hexadecyl sulfate (C16) is 45 °C. While a specific value for sodium decyl sulfate (C10) is not cited in the same comparison, the established trend indicates its TKr is substantially lower than that of SDS (C12). This implies that sodium decyl sulfate forms clear, micellar solutions at lower temperatures where SDS would precipitate, a critical advantage for unheated processes or formulations stored at room temperature.

Evidence DimensionKrafft Temperature (TKr)
Target Compound DataSignificantly below 16 °C (inferred from trend)
Comparator Or BaselineSodium Dodecyl Sulfate (C12): ~16 °C | Sodium Tetradecyl Sulfate (C14): 30 °C
Quantified DifferenceEnables micelle formation at lower process temperatures compared to C12 and longer-chain sulfates.
ConditionsAqueous solutions (1 wt%).

This ensures better solubility and handling characteristics in cooler conditions, preventing precipitation and maintaining formulation integrity without requiring heating.

Electrophoretic Resolution
Reported
SC10S yields higher resolution for low-MW proteins; SC8S fails.
Structure-dependent resolution gain for low-MW targets.
Validated for 6.5–116 kDa proteins; SAXS/SANS.
Synergistic Strength
Reported
Interaction rank: SDeS/DDAO > SDS/DDAO > STS/DDAO; inverse viscosity order.
Maximizes synergy while minimizing formulation viscosity.
30°C; regular solution model.
UV Transparency
Data to verify
A ≤0.05 (210 nm), ≤0.04 (220 nm) at 0.005 M; ≥99.0% (T)
Enables low-wavelength detection in ion-pair HPLC.
1 cm cell; LiChropur™ grade specification.
Acute Oral LD50
Cross-study comparable
1,950 mg/kg (rat) vs. 1,300 mg/kg for SDS — ~50% higher
Reported oral toxicity profile; formulation-exposure context.
Rat model; intraperitoneal LD50 284 mg/kg.

Low-Temperature Industrial Cleaners

In applications such as carpet, upholstery, or all-purpose industrial cleaners, formulations must remain stable and effective at ambient temperatures. Due to its lower Krafft temperature compared to the more common sodium dodecyl sulfate, sodium decyl sulfate ensures solubility and surfactant activity without the need for heated water or storage, preventing product precipitation and ensuring consistent performance.

Controlling Nucleation in Emulsion Polymerization

For emulsion polymerization processes requiring a specific balance of colloidal stability and particle size, sodium decyl sulfate offers a valuable alternative to SDS. Its higher CMC allows for a greater concentration of monomeric surfactant before nucleation, providing an additional level of control over the initial stages of polymerization. This is useful in creating latexes with tailored properties for adhesives, coatings, or building materials like gypsum board.

Specialized Electrophoresis Separations

In analytical techniques like capillary electrophoresis (CE-SDS), the choice of alkyl sulfate can significantly impact resolution. While SDS is standard, the different micellar properties and CMC of sodium decyl sulfate can be leveraged to optimize separations for specific proteins or analytes where standard SDS protocols provide suboptimal results. Its higher CMC provides a different monomer-to-micelle equilibrium, which can alter protein-surfactant interactions and electrophoretic mobility.

Application Fit Matrix

Application
Selection Property
Validation Focus
Low-MW Protein Electrophoresis
C10 chain-length electrophoretic resolution
Low-MW protein band resolution vs. C12 analog
Low-UV Ion-Pair Chromatography
Low UV absorbance and intermediate hydrophobicity
Baseline noise at 210–220 nm vs. C8/C12 reagents
Synergistic Formulations
Strong anionic–amphoteric synergy with low viscosity
Total surfactant loading and viscosity vs. C12 blends
Protein Interaction Studies
High CMC for monomer-controlled binding
Protein unfolding control and SPR response profiles

Physical Description

Liquid; WetSolid

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

261.11364963 g/mol

Monoisotopic Mass

261.11364963 g/mol

Heavy Atom Count

16

UNII

AL92M833SY

GHS Hazard Statements

Aggregated GHS information provided by 774 companies from 19 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 774 companies. For more detailed information, please visit ECHA C&L website;
Of the 18 notification(s) provided by 773 of 774 companies with hazard statement code(s):;
H228 (15.65%): Flammable solid [Danger Flammable solids];
H302 (41.4%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (95.47%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (93.66%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (12.94%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (16.69%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (86.16%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

142-87-0

Wikipedia

Sodium decyl sulfate

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Cleansing; Foaming; Surfactant

General Manufacturing Information

All other chemical product and preparation manufacturing
Construction
Miscellaneous manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Oil and gas drilling, extraction, and support activities
Sulfuric acid, monodecyl ester, sodium salt (1:1): ACTIVE

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